7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide
Description
7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide is a complex organic compound that features a benzoxepine core with various functional groups, including a trifluoromethyl group, a methoxy group, and a chloro group
Properties
Molecular Formula |
C19H13ClF3NO3 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C19H13ClF3NO3/c1-26-16-10-14(20)8-12-7-11(5-6-27-17(12)16)18(25)24-15-4-2-3-13(9-15)19(21,22)23/h2-10H,1H3,(H,24,25) |
InChI Key |
SIUGXZZNOJRSAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide typically involves multiple steps, including the formation of the benzoxepine core and the introduction of the functional groups. One common approach involves the following steps:
Formation of the Benzoxepine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves trifluoromethylation reactions, which can be carried out using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.
Chlorination and Methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carboxamide can yield amines.
Scientific Research Applications
7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s ability to interact with biological targets, potentially through hydrogen bonding and hydrophobic interactions. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Fluorinated Quinolines: These compounds also feature fluorine atoms and have applications in pharmaceuticals and materials science.
Trifluoromethylated Phenols: These compounds share the trifluoromethyl group and are used in various chemical reactions.
Uniqueness
The uniqueness of 7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide lies in its combination of functional groups, which impart specific properties that can be leveraged in various scientific and industrial applications. The presence of the benzoxepine core, along with the trifluoromethyl, methoxy, and chloro groups, makes it a versatile compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
